molecular formula C6H11NO2 B1314923 (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE CAS No. 808172-50-1

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE

Cat. No.: B1314923
CAS No.: 808172-50-1
M. Wt: 129.16 g/mol
InChI Key: GPVDPHDTYDBCAI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE is a chemical compound that belongs to the class of pyrrolidinones. . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE involves the reaction of 2-pyrrolidinone with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 5-(2-chloroethyl)-2-pyrrolidinone and 5-(2-aminoethyl)-2-pyrrolidinone .

Mechanism of Action

The mechanism of action of (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone:

    5-Hydroxy-2-pyrrolidinone: A derivative with a hydroxyl group at the 5-position, similar to (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(5S)-5-(2-hydroxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDPHDTYDBCAI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479071
Record name 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808172-50-1
Record name 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.